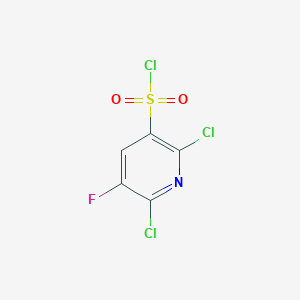
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated heterocyclic compound It is a derivative of pyridine, featuring chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively, and a sulfonyl chloride group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with sulfuryl chloride in the presence of a fluorinating agent such as cesium fluoride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and yield of the product.
化学反应分析
Types of Reactions
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound, while oxidation reactions can produce sulfonic acid derivatives.
科学研究应用
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in chemical biology and drug discovery.
相似化合物的比较
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group and is used in the preparation of self-assembled monolayers (SAMs).
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound features a nitrile group and is used as a building block in the synthesis of pharmaceuticals, such as Gemifloxacin.
Uniqueness
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring covalent modification of biomolecules or the synthesis of sulfonyl-containing compounds.
属性
分子式 |
C5HCl3FNO2S |
|---|---|
分子量 |
264.5 g/mol |
IUPAC 名称 |
2,6-dichloro-5-fluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5HCl3FNO2S/c6-4-2(9)1-3(5(7)10-4)13(8,11)12/h1H |
InChI 键 |
WVPQMGBJLRYOFH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1S(=O)(=O)Cl)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
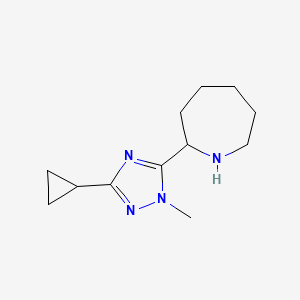
![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
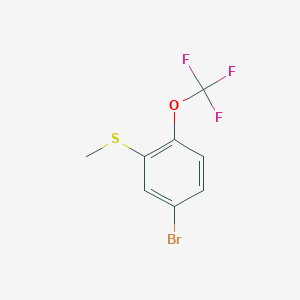

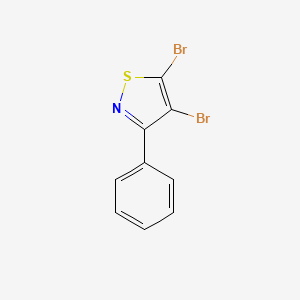
![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
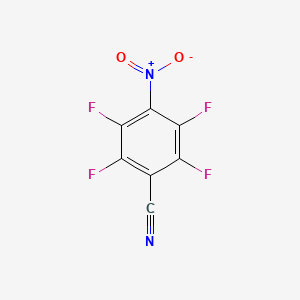
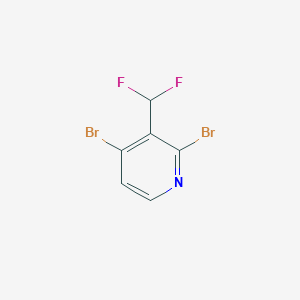
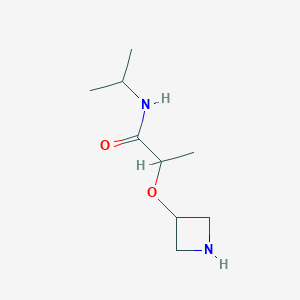
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
